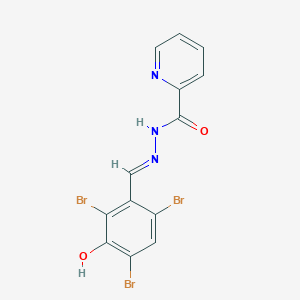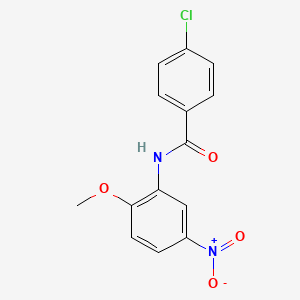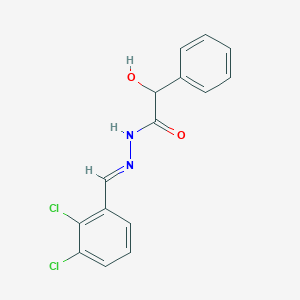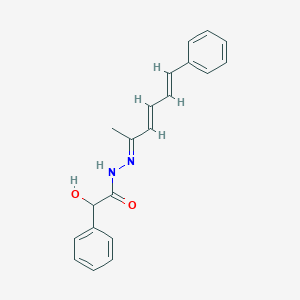![molecular formula C23H19ClN2O2 B3860772 2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3860772.png)
2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
描述
2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the mid-1990s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the effects of cannabinoids on the body.
作用机制
2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. When these receptors are activated, they can produce a wide range of different effects, including changes in mood, appetite, and pain perception. 2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a highly potent agonist of these receptors, which means that it can produce very strong effects even at relatively low doses.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a number of different biochemical and physiological effects on the body. These include the ability to reduce inflammation and pain, as well as to produce feelings of euphoria and relaxation. Additionally, it has been shown to have effects on the central nervous system, including changes in mood, appetite, and sleep patterns.
实验室实验的优点和局限性
2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a number of advantages for use in lab experiments. It is a highly potent agonist of the CB1 and CB2 receptors, which means that it can produce very strong effects even at relatively low doses. Additionally, it has been extensively studied and is well-understood, which makes it a useful tool for investigating the effects of cannabinoids on the body. However, there are also some limitations to its use, including the fact that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.
未来方向
There are a number of different future directions for research involving 2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and other synthetic cannabinoids. One potential area of research is the development of new therapeutic applications for these compounds, particularly in the treatment of pain and inflammation. Additionally, further investigation is needed to better understand the effects of cannabinoids on the central nervous system, and to explore potential applications in the treatment of mood disorders and other psychiatric conditions. Finally, there is a need for further research into the long-term effects of these compounds, particularly with regard to their potential for abuse and addiction.
科学研究应用
2-(4-chlorophenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a number of different effects, including the ability to reduce pain and inflammation, as well as to produce feelings of euphoria and relaxation. Additionally, it has been used in studies to investigate the effects of cannabinoids on the central nervous system, and to explore potential therapeutic applications of these compounds.
属性
IUPAC Name |
2-(4-chlorophenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-15-7-9-16(10-8-15)26-22(27)18-6-4-5-17-20(25-13-2-1-3-14-25)12-11-19(21(17)18)23(26)28/h4-12H,1-3,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAOUHFTXYJTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-(4-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3860696.png)
![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3860704.png)

![3-benzyl-5-[(1,1-dioxido-2,3-dihydro-3-thienyl)methyl]-1H-1,2,4-triazole](/img/structure/B3860713.png)
![4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B3860721.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate](/img/structure/B3860726.png)
![2-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860727.png)




![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3860758.png)
![3-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3860763.png)